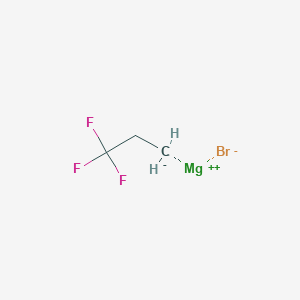

(3,3,3-trifluoropropyl)magnesium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,3,3-Trifluoropropyl)magnesium bromide is a Grignard reagent with the molecular formula C₃H₅F₃MgBr. It is typically prepared as a 0.5 M solution in tetrahydrofuran (THF) and is used in organic synthesis for introducing the 3,3,3-trifluoropropyl group into target molecules . The trifluoromethyl (CF₃) substituent imparts strong electron-withdrawing effects, which influence the reagent’s nucleophilicity and stability. Its CAS number is 1308650-53-4, and it has applications in pharmaceuticals, agrochemicals, and materials science due to the unique properties of fluorine-containing groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,3,3-Trifluoropropyl)magnesium bromide is typically synthesized by reacting 3,3,3-trifluoropropyl bromide with magnesium metal in the presence of 2-Methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

Temperature: Typically maintained at room temperature or slightly elevated.

Reaction Time: Several hours to ensure complete conversion.

Catalysts: Sometimes iodine is used to activate the magnesium metal.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Large-scale reactors: Equipped with inert gas purging systems.

Continuous monitoring: To ensure the reaction proceeds efficiently.

Purification steps: To remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Trifluoropropyl)magnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Electrophiles: Alkyl halides, aryl halides.

Solvents: 2-Methyltetrahydrofuran, tetrahydrofuran.

Major Products Formed

Alcohols: From reactions with aldehydes and ketones.

Substituted Alkanes: From substitution reactions.

Coupled Products: From coupling reactions with electrophiles.

Scientific Research Applications

(3,3,3-Trifluoropropyl)magnesium bromide is used in various scientific research applications, including:

Organic Synthesis: For forming carbon-carbon bonds in complex molecule synthesis.

Pharmaceutical Research: In the synthesis of drug intermediates and active pharmaceutical ingredients.

Material Science: For the preparation of fluorinated materials with unique properties.

Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which (3,3,3-Trifluoropropyl)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The trifluoropropyl group enhances the nucleophilicity of the Grignard reagent, allowing it to react with a wide range of electrophiles. The molecular targets include carbonyl groups, halides, and other electrophilic centers, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Structural Analogs: Grignard Reagents

Grignard reagents with alkyl or aryl substituents are compared below based on molecular structure, reactivity, and applications.

Key Observations :

- Reactivity : The CF₃ group in this compound reduces nucleophilicity compared to ethyl or cyclopropyl analogs, making it selective for less electrophilic substrates .

- Solubility : Unlike ethylmagnesium bromide (ether-based), trifluoropropyl and phenylpropyl analogs are often stabilized in THF, which coordinates strongly with Mg²⁺ .

- Applications : The trifluoropropyl derivative is favored in fluorinated drug synthesis (e.g., protease inhibitors), while phenylpropyl variants are used in cross-coupling reactions .

Non-Grignard Compounds with Similar Substituents

Compounds containing trifluoropropyl or brominated alkyl chains exhibit divergent reactivity due to differing bonding environments.

Key Observations :

- Chemical Behavior: Phosphonium and ammonium salts (e.g., ) are ionic and non-nucleophilic, unlike Grignard reagents. They are used in catalysis or as intermediates in Wittig reactions.

- Fluorine Effects : The CF₃ group in silane derivatives () improves thermal and chemical resistance, whereas in Grignard reagents, it modulates electronic properties .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (3,3,3-trifluoropropyl)magnesium bromide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting 3,3,3-trifluoropropyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions . Key parameters include:

- Temperature : Maintain 40–50°C to activate magnesium without solvent decomposition.

- Solvent : THF enhances reactivity due to its ability to stabilize Grignard intermediates .

- Molar ratios : A 1:1.1 molar ratio of halide to magnesium minimizes unreacted starting material.

- Purity control : Use titration (e.g., Gilman test) to confirm active Grignard formation .

Table 1 : Comparison of Reaction Parameters for Analogous Grignard Reagents

| Compound | Solvent | Temperature (°C) | Yield (%) | Purity (NMR) |

|---|---|---|---|---|

| 3-Methoxyphenylmagnesium bromide | THF | 45 | 85 | 98% |

| Benzylmagnesium bromide | Diethyl ether | 35 | 78 | 95% |

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent moisture/oxygen exposure, which deactivates Grignard reagents .

- Waste disposal : Quench excess reagent with isopropanol or dry ice, followed by neutralization with dilute HCl. Store waste in labeled containers for professional disposal .

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to mitigate flammability and skin corrosion risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the stability of this compound in complex coupling reactions?

- Methodological Answer : Stability is influenced by solvent choice, temperature, and additive use:

- Solvent effects : Replace THF with 2-methyltetrahydrofuran (2-MeTHF) to reduce peroxide formation and extend reagent shelf life .

- Low-temperature kinetics : Conduct reactions at −20°C to suppress side reactions (e.g., β-hydride elimination) .

- Additives : Introduce 1–2 mol% of LiCl to increase nucleophilicity and reaction selectivity .

Table 2 : Stability Data for Grignard Reagents in Different Solvents

| Solvent | Half-life (h, 25°C) | Decomposition Pathway |

|---|---|---|

| THF | 12 | Oxidation/Moisture degradation |

| 2-MeTHF | 36 | Reduced peroxide formation |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its reaction products?

- Methodological Answer :

- NMR spectroscopy : Use 19F NMR to track fluorine environments (δ = −60 to −70 ppm for CF3 groups) and confirm reagent integrity .

- GC-MS : Analyze volatile byproducts (e.g., hydrocarbons) using a DB-5MS column and electron ionization .

- Titration : Quantify active Grignard content via biphasic titration with standardized iodine solutions .

Q. How do steric and electronic effects of the CF3 group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric hindrance : The trifluoromethyl group reduces nucleophilic attack at the β-carbon, favoring α-selective additions .

- Electronic effects : Strong electron-withdrawing CF3 groups increase the electrophilicity of intermediates, accelerating reactions with ketones or esters.

- Case study : In reactions with benzaldehyde, the CF3 group improves yield (92%) compared to non-fluorinated analogs (75%) due to enhanced Lewis acidity .

Q. Troubleshooting & Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for this compound-mediated syntheses?

- Methodological Answer :

- Parameter validation : Replicate literature conditions exactly, including solvent drying (e.g., THF over Na/benzophenone) and magnesium activation (e.g., iodine etching) .

- Byproduct analysis : Use 1H NMR to identify common contaminants like protonated byproducts (δ = 1.2–1.5 ppm for CH2 groups) .

- Statistical optimization : Apply Design of Experiments (DoE) to evaluate interactions between temperature, solvent, and stoichiometry .

Q. Theoretical & Mechanistic Considerations

Q. What computational methods can predict the reactivity of this compound in novel reaction systems?

- Methodological Answer :

Properties

Molecular Formula |

C3H4BrF3Mg |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

magnesium;1,1,1-trifluoropropane;bromide |

InChI |

InChI=1S/C3H4F3.BrH.Mg/c1-2-3(4,5)6;;/h1-2H2;1H;/q-1;;+2/p-1 |

InChI Key |

VOCGUKMSRQYJGH-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CC(F)(F)F.[Mg+2].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.